6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 7496-50-6
VCID: VC2130508
InChI: InChI=1S/C8H12N2S/c1-5-2-3-6-7(4-5)11-8(9)10-6/h5H,2-4H2,1H3,(H2,9,10)
SMILES: CC1CCC2=C(C1)SC(=N2)N
Molecular Formula: C8H12N2S
Molecular Weight: 168.26 g/mol

6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

CAS No.: 7496-50-6

Cat. No.: VC2130508

Molecular Formula: C8H12N2S

Molecular Weight: 168.26 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine - 7496-50-6

CAS No. 7496-50-6
Molecular Formula C8H12N2S
Molecular Weight 168.26 g/mol
IUPAC Name 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Standard InChI InChI=1S/C8H12N2S/c1-5-2-3-6-7(4-5)11-8(9)10-6/h5H,2-4H2,1H3,(H2,9,10)
Standard InChI Key PWQFLEIGKAIACN-UHFFFAOYSA-N
SMILES CC1CCC2=C(C1)SC(=N2)N
Canonical SMILES CC1CCC2=C(C1)SC(=N2)N

Chemical Structure and Properties

Molecular Structure

6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine features a bicyclic structure with a benzothiazole core where the benzene portion is partially hydrogenated. The molecule contains a six-membered ring fused to a five-membered thiazole ring. The key structural elements include:

  • A partially saturated benzene ring (tetrahydrobenzene)

  • A methyl group (-CH3) at the 6-position

  • An amino group (-NH2) at the 2-position

  • A thiazole ring containing both sulfur and nitrogen atoms

The compound's hydrochloride salt (6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride) has the molecular formula C8H13ClN2S. The molecular structure contributes significantly to the compound's chemical reactivity and biological interactions, with the heterocyclic nature providing multiple sites for potential binding with biological targets.

Physical Properties

Based on the available data for 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride, the compound has the following physical properties:

PropertyValue
Molecular FormulaC8H13ClN2S
Molecular Weight204.72 g/mol
IUPAC Name6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine;hydrochloride
Standard InChIInChI=1S/C8H12N2S.ClH/c1-5-2-3-6-7(4-5)11-8(9)10-6;/h5H,2-4H2,1H3,(H2,9,10);1H
Standard InChIKeyMVNMNJDPBVMPRX-UHFFFAOYSA-N
SMILESCC1CCC2=C(C1)SC(=N2)N.Cl
Physical AppearanceTypically a crystalline solid

These properties are derived from the substance's chemical information as reported in chemical databases. While direct melting point data for the free base isn't available in the search results, related compounds such as N-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine have melting points in the range of 112-114°C , suggesting that 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine likely has a similar thermal profile.

Chemical Properties

The chemical properties of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine are influenced by its functional groups and heterocyclic structure:

The amino group (-NH2) at the 2-position functions as a nucleophile, enabling the molecule to participate in various chemical reactions including acylation and alkylation. This reactive site is particularly important for derivatization when modifying the compound for structure-activity relationship studies in pharmaceutical research.

The nitrogen atom in the thiazole ring contributes to the compound's basic properties and potential for protonation, which explains why it's often used as a hydrochloride salt to improve stability and solubility. This property is crucial for formulation development in pharmaceutical applications.

The partially saturated benzene ring provides conformational flexibility that can impact the compound's binding abilities with biological targets. Unlike fully aromatic benzothiazoles, this flexibility may allow the molecule to adapt its conformation when interacting with enzymes or receptors.

The methyl group at the 6-position affects the electron distribution and lipophilicity of the molecule, potentially influencing its pharmacokinetic properties and membrane permeability. This substitution distinguishes it from other tetrahydrobenzothiazole derivatives and may confer unique biological properties.

Synthesis Methods

Traditional Synthesis Approaches

The synthesis of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine typically involves multi-step organic reactions. While the search results don't provide a specific synthesis route for this exact compound, we can infer methods based on related benzothiazole derivatives:

One common approach for synthesizing 2-aminobenzothiazoles involves the reaction of o-aminothiophenols with isothiocyanates or the cyclization of thiourea derivatives with suitable halogenated compounds . For the specific synthesis of tetrahydrobenzothiazoles, additional steps involving hydrogenation of the benzene ring would be required.

Based on the synthesis of the related compound N-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine described in search result, a potential synthetic route might involve:

  • Reaction of thiourea with 2-chlorocyclohexanone in the presence of a dehydrating agent such as magnesium sulfate

  • Subsequent introduction of the methyl group at the 6-position through appropriate substitution reactions

  • Formation of the hydrochloride salt using hydrochloric acid

The related synthesis of N-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is reported to achieve yields of approximately 43% under reflux conditions using acetone as solvent . Similar yield efficiencies might be expected for the synthesis of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with appropriate modifications to account for the different position of the methyl group.

Modern Synthetic Routes

Contemporary approaches to synthesizing benzothiazole derivatives like 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine often employ more efficient and environmentally friendly methods:

Microwave-assisted synthesis represents a significant advancement that can substantially reduce reaction times and improve yields for the formation of the benzothiazole ring system. This method provides more controlled heating conditions that can enhance selectivity and reduce side reactions.

Metal-catalyzed reactions, as mentioned in the synthesis of related compounds , can be utilized for introducing substituents at specific positions. Palladium-catalyzed coupling reactions, for instance, offer precise methods for carbon-carbon bond formation, which could be useful for introducing the methyl group at the 6-position.

For the specific synthesis of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, starting with appropriately substituted cyclohexanone derivatives and employing thiourea under optimized reaction conditions could construct the benzothiazole ring in fewer steps with higher efficiency than traditional methods.

Biological Activities

Other Therapeutic Applications

Beyond antimicrobial and anticancer activities, benzothiazole derivatives similar to 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine have been investigated for various other therapeutic applications:

Anticonvulsant activity has been reported for certain substituted 2-aminobenzothiazoles , suggesting potential applications in epilepsy treatment. The mechanism often involves modulation of ion channels or neurotransmitter systems in the central nervous system, with the heterocyclic structure providing essential binding interactions with neurological targets.

Adenosine receptor activity has been explored with related compounds, which have been developed as adenosine receptor ligands . This pharmacological property has implications for cardiovascular, neurological, and inflammatory conditions, as adenosine receptors are involved in regulating numerous physiological processes.

Anti-inflammatory properties are common among many heterocyclic compounds containing sulfur and nitrogen, like benzothiazoles. These effects may result from inhibition of inflammatory enzymes such as cyclooxygenases or from modulation of cytokine production and inflammatory signaling pathways.

Central nervous system (CNS) activities represent another potential application area. The ability of some benzothiazole derivatives to cross the blood-brain barrier makes them candidates for addressing various CNS disorders. The lipophilicity contributed by the tetrahydrobenzene ring and methyl substituent in 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine may enhance its CNS penetration capabilities.

Structure-Activity Relationships

Comparison with Related Benzothiazole Derivatives

The biological activity of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine can be better understood by comparing it with structurally related compounds. The search results provide information on several related compounds:

CompoundKey Structural DifferencesReported Activities
N-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amineN-methylated amino group; no methyl at position 6Not specifically detailed in search results
2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amineMethyl at position 2; amino at position 4; no methyl at position 6Not specifically detailed in search results
2-amino-4-bromo-6-methyl-benzothiazolesFully aromatic ring; bromo at position 4Mentioned as compounds of interest in research
2-amino-6-cyano-benzothiazoleFully aromatic ring; cyano group instead of methylAntiproliferative activity

These structural variations highlight the importance of position of substituents on the benzothiazole ring, the nature of the substituents (methyl, amino, halo, etc.), and the degree of saturation in the benzene ring . For example, comparing 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with its N-methylated counterpart illustrates how minor modifications to the amino group can potentially alter binding properties and pharmacological activities.

The presence of the methyl group at position 6 in 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine versus other positions in related compounds could impact lipophilicity and binding properties, potentially affecting biological activity profiles. This positional effect is a common consideration in medicinal chemistry optimization programs.

Key Structural Features Impacting Activity

Several structural elements of 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine are likely to influence its biological activities:

The 2-amino group is a critical pharmacophore in many bioactive benzothiazoles. It can participate in hydrogen bonding with biological targets and serves as a key recognition element. In some related compounds, modifications of this group (such as N-methylation) significantly alter activity profiles . The amino group can function as both a hydrogen bond donor and acceptor, providing versatility in interactions with biological targets.

The partially saturated benzene ring provides conformational flexibility that differs from fully aromatic benzothiazoles. This flexibility can impact receptor binding and pharmacokinetic properties. The tetrahydro nature of the ring system may allow the molecule to adopt conformations that better complement the binding pockets of specific biological targets, potentially enhancing selectivity.

The 6-methyl substituent enhances lipophilicity and influences membrane permeability. The position of this substituent affects the electronic distribution across the molecule and its interaction with biological targets. Additionally, the methyl group may occupy specific hydrophobic pockets in target proteins, contributing to binding affinity and selectivity.

Understanding these structure-activity relationships is crucial for the rational design of new benzothiazole derivatives with enhanced biological activities and improved pharmacological profiles.

Research Applications

Pharmaceutical Research

6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine and related compounds have several important applications in pharmaceutical research:

The compound serves as a valuable scaffold for medicinal chemists developing new therapeutic agents. Its heterocyclic structure provides opportunities for further functionalization to optimize biological activities. The 2-amino group, in particular, offers a versatile handle for structural modifications through various chemical transformations, enabling the creation of diverse chemical libraries for biological screening.

Structure-activity relationship studies benefit from compounds like 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine. As evident from the search results, various benzothiazole derivatives have been synthesized and studied to understand how structural modifications affect biological activity . This compound contributes to the broader understanding of how changes to the benzothiazole scaffold influence pharmacological properties.

Mechanism of action studies utilize benzothiazole derivatives to elucidate the molecular basis of various diseases and potential therapeutic interventions. The interaction of these compounds with biological targets helps researchers understand fundamental biochemical processes and identify new therapeutic strategies.

Lead compound development often begins with structures like 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, which serve as starting points for developing more potent and selective drug candidates through structural optimization. The compound's base structure offers multiple positions for modification to enhance potency, selectivity, and pharmacokinetic properties.

As a research tool, the compound may be used to probe biological systems and understand specific pathways or receptors, particularly those involved in antimicrobial resistance or cancer progression. Its specific binding properties could make it useful for identifying and characterizing novel drug targets.

Materials Science Applications

Beyond pharmaceutical applications, benzothiazole derivatives including tetrahydrobenzothiazoles have potential uses in materials science:

Many benzothiazole derivatives exhibit fluorescent properties that make them useful as imaging agents or sensors. The heterocyclic core can be modified to tune fluorescence characteristics, allowing for the development of specific probes for biological or environmental applications.

Heterocyclic compounds frequently serve as stabilizers or functional additives in polymer formulations. The sulfur and nitrogen atoms in 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine could potentially interact with polymer matrices, enhancing properties such as UV stability or thermal resistance.

The ability of heterocyclic compounds with nitrogen and sulfur atoms to adsorb on metal surfaces makes them potential corrosion inhibitors. The electron-rich centers can coordinate with metal atoms, forming protective layers that prevent oxidative degradation.

Some benzothiazole derivatives are used in dye-sensitized solar cells due to their light-absorption properties and electron-transfer capabilities. The electronic properties of the thiazole ring, combined with the amino functionality, could make 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine interesting for exploration in photovoltaic applications.

While the search results don't specifically mention materials science applications for 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, the general chemistry of benzothiazoles suggests potential in these areas.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator